Norsufentanil-d3 Norsufentanil-d3 Norsufentanil-d3 contains three deuterium atoms. It is intended for use as an internal standard for the quantification of norsufentanil by GC- or LC-mass spectrometry. Sufentanil is a powerful synthetic opioid analgesic that is used in anesthesia and palliative care. Norsufentanil is a metabolite of sufentanil, produced by oxidative N-dealkylation in the liver by cytochrome P450 isoforms. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic applications.
Brand Name: Vulcanchem
CAS No.: 1204688-16-3
VCID: VC0163996
InChI: InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3
SMILES: CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC
Molecular Formula: C16H24N2O2
Molecular Weight: 279.39 g/mol

Norsufentanil-d3

CAS No.: 1204688-16-3

Cat. No.: VC0163996

Molecular Formula: C16H24N2O2

Molecular Weight: 279.39 g/mol

* For research use only. Not for human or veterinary use.

Norsufentanil-d3 - 1204688-16-3

Specification

Description Norsufentanil-d3 contains three deuterium atoms. It is intended for use as an internal standard for the quantification of norsufentanil by GC- or LC-mass spectrometry. Sufentanil is a powerful synthetic opioid analgesic that is used in anesthesia and palliative care. Norsufentanil is a metabolite of sufentanil, produced by oxidative N-dealkylation in the liver by cytochrome P450 isoforms. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic applications.
CAS No. 1204688-16-3
Molecular Formula C16H24N2O2
Molecular Weight 279.39 g/mol
IUPAC Name N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide
Standard InChI InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3
Standard InChI Key ULOZGJWEIWAWML-BMSJAHLVSA-N
Isomeric SMILES [2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC
SMILES CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC
Canonical SMILES CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC

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